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Compound of Interest

Compound Name: Methyl 3,5-Dihydroxybenzoate

Cat. No.: B129432 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 3,5-dihydroxybenzoate is a phenolic compound of significant interest in medicinal

chemistry and drug development. As a derivative of benzoic acid, it shares a structural scaffold

with numerous biologically active molecules. This technical guide provides an in-depth

overview of the physical and chemical properties of Methyl 3,5-dihydroxybenzoate, detailed

experimental protocols for its synthesis and analysis, and an exploration of its potential

biological activities. The information is curated to support researchers in their efforts to explore

the therapeutic potential of this and related compounds.

Core Physical and Chemical Properties
Methyl 3,5-dihydroxybenzoate is a slightly yellow to beige fine crystalline powder.[1] Its core

physicochemical properties are summarized in the tables below, providing a comprehensive

dataset for laboratory use.
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Property Value Source

Molecular Formula C₈H₈O₄

Molecular Weight 168.15 g/mol

Appearance
Slightly yellow to beige fine

crystalline powder
[1]

Melting Point 167-170 °C

Boiling Point 257.07 °C (rough estimate) [1]

Solubility

Slightly soluble in water.

Soluble in acetone and

methanol.

[1]

pKa (predicted) 9.24 ± 0.10

Chemical Identifiers
Identifier Value Source

CAS Number 2150-44-9

PubChem CID 75076

InChI

InChI=1S/C8H8O4/c1-12-

8(11)5-2-6(9)4-7(10)3-5/h2-

4,9-10H,1H3

SMILES
COC(=O)C1=CC(=CC(=C1)O)

O

Spectral Data
The structural elucidation of Methyl 3,5-dihydroxybenzoate is supported by various

spectroscopic techniques. Below is a summary of the expected spectral characteristics.

¹H NMR Spectroscopy
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The proton NMR spectrum of Methyl 3,5-dihydroxybenzoate would exhibit distinct signals

corresponding to the aromatic protons and the methyl ester protons. The aromatic protons on

the benzene ring would appear as multiplets or distinct signals in the aromatic region (typically

δ 6.0-8.0 ppm), with their specific chemical shifts and coupling patterns depending on the

solvent used. The methyl protons of the ester group would appear as a sharp singlet, typically

in the upfield region (around δ 3.8-4.0 ppm).

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the different carbon environments within

the molecule. Key expected signals include those for the carbonyl carbon of the ester group

(typically in the range of δ 165-175 ppm), the aromatic carbons (in the range of δ 100-160

ppm), and the methyl carbon of the ester group (around δ 50-55 ppm). The chemical shifts of

the aromatic carbons will be influenced by the positions of the hydroxyl and ester substituents.

Infrared (IR) Spectroscopy
The IR spectrum of Methyl 3,5-dihydroxybenzoate is characterized by absorption bands

corresponding to its functional groups. Key expected peaks include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl

groups.

C-H stretch (aromatic): Peaks typically appearing just above 3000 cm⁻¹.

C-H stretch (aliphatic): Peaks typically appearing just below 3000 cm⁻¹ for the methyl group.

C=O stretch (ester): A strong, sharp absorption band in the region of 1680-1730 cm⁻¹.

C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

C-O stretch: Bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the ester and

phenolic C-O bonds.

Experimental Protocols
Synthesis of Methyl 3,5-Dihydroxybenzoate
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Methyl 3,5-dihydroxybenzoate can be synthesized via Fischer esterification of 3,5-

dihydroxybenzoic acid with methanol, using an acid catalyst such as sulfuric acid or p-

toluenesulfonic acid.[2]

Materials:

3,5-dihydroxybenzoic acid

Methanol (anhydrous)

Sulfuric acid (concentrated) or p-toluenesulfonic acid

Sodium bicarbonate (saturated solution)

Ethyl acetate

Anhydrous sodium sulfate or magnesium sulfate

Deionized water

Procedure:

In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dihydroxybenzoic

acid in an excess of methanol.

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the

solution.

Heat the reaction mixture to reflux and maintain for several hours (e.g., 4 hours). The

reaction progress can be monitored by Thin Layer Chromatography (TLC).

After the reaction is complete (as indicated by the disappearance of the starting material on

TLC), allow the mixture to cool to room temperature.

Remove the excess methanol under reduced pressure using a rotary evaporator.

Dissolve the residue in ethyl acetate.
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Wash the organic layer sequentially with deionized water and a saturated solution of sodium

bicarbonate to neutralize the acid catalyst.

Wash the organic layer again with brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude Methyl 3,5-dihydroxybenzoate.

Reactants

Process Product

3,5-Dihydroxybenzoic Acid

Esterification
(Reflux)Methanol

Acid Catalyst
(H₂SO₄ or p-TsOH)

Aqueous Workup
(Neutralization & Extraction)

Reaction Mixture
Purification

(Recrystallization)

Crude Product
Methyl 3,5-DihydroxybenzoatePure Product

Therapeutic Outcomes

Methyl 3,5-Dihydroxybenzoate

Inhibition of
Ribonucleotide Reductase (RR) Induction of Apoptosis

Other Signaling Proteins
(e.g., Akt, MAPK, STAT3)

(Hypothesized)

Cell Cycle Arrest

Ribonucleotide Reductase
(R2 Subunit - Tyrosyl Radical)

Histone Deacetylases (HDACs)
(Hypothesized)Antitumor Activity
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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